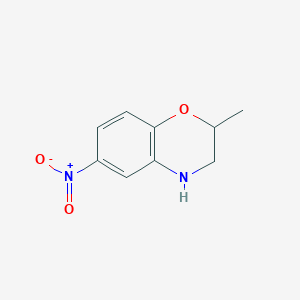

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Description

Propriétés

IUPAC Name |

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-5-10-8-4-7(11(12)13)2-3-9(8)14-6/h2-4,6,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGNTAYRIAHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the 6-position of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at position 6 is highly reactive and undergoes reduction to form amine derivatives, a critical step in synthesizing pharmacologically active intermediates.

Reaction Conditions and Outcomes

-

Catalytic hydrogenation using Pd/C in ethanol is the most efficient method, achieving high yields under mild conditions .

-

The nitro-to-amine conversion is pivotal for generating intermediates used in anticancer agent development .

Mannich Cyclization

The amine product from nitro reduction participates in intramolecular cyclization via the Mannich reaction to form tricyclic structures.

Example Pathway:

-

Intermediate : 6-Amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

-

Reagents : Formaldehyde (CH₂O), HCl

-

Conditions : Reflux in ethanol, 4 h

-

Product : 7-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b] oxazine

This reaction expands the heterocyclic core, enhancing interactions with biological targets like kinases .

N-Alkylation and N-Acylation

The secondary amine at position 4 undergoes alkylation or acylation to introduce diverse substituents.

Key Reactions:

| Reaction Type | Reagent | Solvent/Base | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylation | 2-Bromo-4′-methoxyacetophenone | DMF, NaH | 4-(4-Methoxybenzyl) derivative | 73% | |

| N-Acylation | Acetyl chloride | CH₂Cl₂, Et₃N | 4-Acetamido derivative | 82% |

-

Alkylation with 2-bromoacetophenones under Williamson conditions is favored for introducing aryl groups .

-

Acylation enhances solubility and modulates electronic properties .

Oxidation of the Oxazine Ring

The dihydro-oxazine ring undergoes oxidation to form aromatic or carbonyl-containing derivatives.

Oxidation Methods:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 0°C, acetone | 3-Oxo-2-methyl-6-nitro-2H-1,4-benzoxazine | 65% | |

| Swern oxidation (DMSO/oxalyl chloride) | -60°C, CH₂Cl₂ | 3-Keto derivative | 71% |

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and halogenation at specific positions due to the directing effects of the nitro and oxazine groups.

Observed Reactions:

| Reaction | Reagent | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 8 | 55% | |

| Bromination | Br₂, FeBr₃ | Position 5 | 48% |

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxazine ring opens to form linear intermediates.

Example:

-

Reagents : HCl (conc.), reflux

-

Product : 2-Methyl-3-(2-hydroxy-5-nitrophenyl)propionamide

Photochemical Reactions

UV irradiation induces nitro group rearrangement and ring contraction.

Notable Transformation:

-

Product : 5-Methyl-4-nitro-2,1-benzisoxazole

-

Conditions : UV light (254 nm), benzene solvent, 6 h

Stability and Storage

Applications De Recherche Scientifique

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials, such as polymers and resins.

Mécanisme D'action

The mechanism of action of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Key Observations :

Anticancer Activity

- SAR Insights : Nitro and methyl groups are associated with anti-proliferative activity in 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. For example, nitro-substituted derivatives showed inhibition against MIA PaCa-2 and MDA-MB-231 cell lines . The target compound’s 6-nitro group aligns with this trend, while the 2-methyl group may improve membrane permeability .

Structural Analogues with Heteroatom Variations

Activité Biologique

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 174567-34-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

- Molecular Formula : C₉H₁₀N₂O₃

- Molecular Weight : 194.19 g/mol

- Structure : The compound features a benzoxazine ring, which is known for its reactivity and ability to form various derivatives.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains and fungi.

| Microorganism | Activity | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Moderate to potent | 6.25 - 100 |

| Escherichia coli | Moderate | 12.5 - 50 |

| Candida albicans | Significant | 25 - 75 |

These findings suggest that modifications in the benzoxazine structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation through several mechanisms:

- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell division.

In vitro studies have demonstrated that some derivatives exhibit IC50 values in the micromolar range against different cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazines have also been documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Serotonin Receptor Antagonism : Some derivatives have been found to act as antagonists at serotonin receptors (e.g., 5HT3), providing insights into their neuropharmacological effects .

Case Studies

- Antimicrobial Screening : A study evaluated a series of benzoxazine derivatives against multiple bacterial strains and fungi, confirming their broad-spectrum antimicrobial activity .

- Cancer Cell Line Studies : In a comparative study using various cancer cell lines, certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating their potential as novel anticancer therapies .

Q & A

Basic: What are the common synthetic routes for preparing 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route 1 (Classic Synthesis): React 4-methyl-2-(2-nitrobenzylamino)phenol with boronic acid and glyoxal in methanol under stirring for 24 hours. Purify via flash chromatography (silica gel, dichloromethane) . Yields depend on stoichiometric ratios and solvent choice.

- Route 2 (Transition-Metal-Free): A one-pot tandem reaction using ethanol as a solvent achieves up to 83% yield. This method avoids metal catalysts and tolerates diverse functional groups, making it environmentally favorable .

- Optimization: Alternative energy sources (e.g., microwave irradiation, ultrasound) reduce side reactions and improve efficiency compared to traditional heating .

- Key Factors: Solvent polarity (methanol vs. ethanol), temperature (room temperature vs. heated), and purification techniques (chromatography vs. recrystallization) critically affect purity and yield.

Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- Crystallography: X-ray diffraction confirms molecular geometry and hydrogen-bonding patterns (e.g., O–H⋯O interactions stabilize crystal packing ).

Advanced: What strategies can resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Compare data across multiple techniques (e.g., NMR, HRMS, IR) and literature sources. For example, HRMS (M+H)+ at 363.1347 confirms molecular formula C21H19N2O4 .

- Isolation of Intermediates: Identify side products (e.g., regioisomers) via preparative chromatography to clarify spectral ambiguities .

- Computational Modeling: Use DFT calculations to predict NMR shifts and compare with experimental data, resolving discrepancies due to tautomerism or stereochemistry .

Advanced: How can experimental design be optimized to improve benzoxazine ring formation efficiency?

Methodological Answer:

- DOE (Design of Experiments): Screen variables (e.g., solvent polarity, temperature, catalyst presence) using factorial designs. Ethanol enhances cyclization in transition-metal-free synthesis .

- Catalyst Selection: Lewis acids (e.g., Cu(I)) promote intramolecular C–N cyclization, reducing reaction time from 24 hours to <12 hours .

- In Situ Monitoring: Use FT-IR or LC-MS to track intermediate formation (e.g., α-aminocarbonyls) and adjust conditions dynamically .

Advanced: What are key considerations in designing biological activity assays for this compound, given its structural analogs' therapeutic properties?

Methodological Answer:

- Target Selection: Prioritize assays based on known activities of 1,4-benzoxazines (e.g., antihypertensive, neuroprotective, or antimicrobial effects ).

- In Vitro Models:

- Dose-Response Studies: Optimize concentrations using cytotoxicity assays (e.g., MTT) to establish therapeutic windows .

- Structural Modifications: Introduce substituents (e.g., fluoro or chloro groups) to enhance bioavailability or target affinity .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic stability of this compound?

Methodological Answer:

- Crystal Packing Analysis: X-ray studies reveal O–H⋯O and C–H⋯O hydrogen bonds between nitro groups and adjacent molecules, forming layered structures .

- Thermal Stability: Stronger hydrogen-bond networks (e.g., O–H⋯π interactions) correlate with higher melting points and reduced hygroscopicity .

- Polymorphism Screening: Vary crystallization solvents (e.g., methanol vs. acetonitrile) to identify stable polymorphs with distinct bioactivity profiles .

Basic: What are the documented biological activities of 1,4-benzoxazine derivatives, and how do they inform research on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.